molecular formula C15H16O2 B14547314 2-(2,4-Dimethylphenoxy)-4-methylphenol CAS No. 62156-73-4

2-(2,4-Dimethylphenoxy)-4-methylphenol

Cat. No.: B14547314
CAS No.: 62156-73-4
M. Wt: 228.29 g/mol
InChI Key: MGLXFSCXGGKXQI-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenoxy)-4-methylphenol is an organic compound with a complex structure that includes phenol and ether functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenoxy)-4-methylphenol typically involves the reaction of 2,4-dimethylphenol with 4-methylphenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve the use of protective groups to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and yield of the production process, making it more cost-effective for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenoxy)-4-methylphenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(2,4-Dimethylphenoxy)-4-methylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenoxy)-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify the activity of enzymes and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylphenol: A simpler compound with similar phenol functionality but lacking the ether group.

    4-Methylphenol: Another related compound with a single methyl group on the phenol ring.

Uniqueness

2-(2,4-Dimethylphenoxy)-4-methylphenol is unique due to its combination of phenol and ether groups, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This structural complexity also contributes to its diverse applications in scientific research and industry.

Properties

CAS No.

62156-73-4

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-4-methylphenol

InChI

InChI=1S/C15H16O2/c1-10-5-7-14(12(3)8-10)17-15-9-11(2)4-6-13(15)16/h4-9,16H,1-3H3

InChI Key

MGLXFSCXGGKXQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=CC(=C2)C)O)C

Origin of Product

United States

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